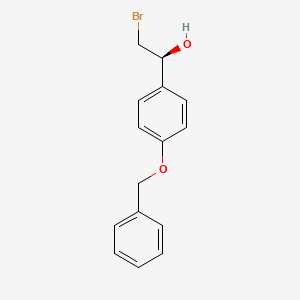

(S)-1-(4-benzyloxyphenyl)-2-bromoethanol

Description

Structural Significance within Halogenated Alcohols and Benzyl (B1604629) Ethers

The structure of (S)-1-(4-benzyloxyphenyl)-2-bromoethanol contains two key functional groups that define its chemical reactivity and utility: the bromohydrin (a halogenated alcohol) and the benzyl ether.

Halogenated Alcohol Moiety : The presence of a hydroxyl group and a bromine atom on adjacent carbon atoms is a classic halohydrin arrangement. This functionality is highly significant as the vicinal (neighboring) arrangement of these two groups allows for a range of chemical transformations. For instance, under basic conditions, the hydroxyl group can be deprotonated to form an alkoxide, which can then displace the adjacent bromine atom via an intramolecular SN2 reaction to form a reactive epoxide ring. The stereochemistry of the alcohol directly controls the stereochemistry of the resulting epoxide.

Benzyl Ether Moiety : The phenolic hydroxyl group at the para-position of the phenyl ring is protected as a benzyl ether. The benzyl group is a widely used protecting group in organic synthesis because it is stable under a variety of reaction conditions (e.g., acidic, basic, and some reducing/oxidizing conditions) but can be readily removed when needed, typically by catalytic hydrogenation. This allows chemists to perform reactions on other parts of the molecule without affecting the phenolic hydroxyl group until its deprotection is desired.

The combination of these features—a specific stereocenter, a latent epoxide functionality, and a stable yet removable protecting group—makes this molecule a structurally important and synthetically versatile platform.

Role as a Chiral Intermediate in Organic Synthesis

In modern pharmaceutical development, the three-dimensional structure, or chirality, of a drug molecule is a critical factor in its biological activity. Often, only one enantiomer (one of a pair of mirror-image molecules) provides the desired therapeutic effect, while the other may be inactive or cause unwanted side effects. Consequently, the synthesis of single-enantiomer drugs is of paramount importance. scbt.com

Chiral intermediates, also known as chiral building blocks, are enantiomerically pure compounds used as starting materials to construct these complex target molecules. prepchem.com this compound serves as an exemplary chiral intermediate for several reasons:

Versatile Functional Groups : The hydroxyl and bromo groups are handles for further chemical modification. The hydroxyl group can be oxidized or used in coupling reactions, while the bromine is a good leaving group that can be displaced by a wide range of nucleophiles, such as amines.

Pathway to Chiral Amines : A primary application for such intermediates is the synthesis of chiral β-amino alcohols, a core structure in many pharmaceutical agents. Reaction with a primary or secondary amine would displace the bromide, and subsequent deprotection of the benzyl ether would yield a phenylethanolamine derivative.

The use of such well-defined chiral intermediates is a cornerstone of modern asymmetric synthesis, enabling the efficient and precise construction of complex, biologically active molecules. chemspider.com

Overview of Research Trajectories

Research involving this compound primarily focuses on its synthesis and its application as a precursor to larger, high-value molecules.

Synthesis of the Compound: The principal route for preparing enantiopure this compound is through the asymmetric reduction of its corresponding ketone precursor, 2-bromo-1-(4-benzyloxyphenyl)ethanone. This precursor can be synthesized by the bromination of 4-benzyloxyacetophenone. prepchem.com The subsequent enantioselective reduction of the ketone is the key step that establishes the chiral center. This transformation is a subject of extensive research and can be accomplished through various methods:

Biocatalysis : The use of enzymes, particularly dehydrogenases or reductases from microorganisms, is a powerful method for reducing ketones to alcohols with high enantioselectivity. nih.gov Different enzymes or engineered mutants can often produce either the (R) or (S) enantiomer of the alcohol with high enantiomeric excess (>99% ee). nih.gov

Chiral Catalysis : Chemical methods using chiral catalysts, such as those based on ruthenium or rhodium complexes with chiral ligands, or stoichiometric reagents like chiral borane (B79455) derivatives, are also widely employed to achieve asymmetric reduction.

Synthetic Applications: While specific, large-scale applications of this exact molecule are not extensively documented in public literature, its structure strongly suggests its utility as an intermediate in the synthesis of β-agonist compounds, analogous to the well-documented intermediates for drugs like Formoterol and Salmeterol. For example, the related compound (R)-1-(4-Benzyloxy-3-nitrophenyl)-2-bromoethanol is a key intermediate in the synthesis of (R,R)-Formoterol. ciac.jl.cn The research trajectory for this compound would involve its reaction with various amines to build a library of phenylethanolamine derivatives for biological screening or as precursors for known active pharmaceutical ingredients.

Data Tables

Table 1: Physicochemical Properties of 1-(4-Benzyloxyphenyl)-2-bromoethanol

Data presented for the (R)-enantiomer, (1R)-1-[4-(Benzyloxy)phenyl]-2-bromoethanol, which has identical non-chiral properties to the (S)-enantiomer.

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₅BrO₂ | chemspider.com |

| Average Mass | 307.187 g/mol | chemspider.com |

| Appearance | (Predicted) White to off-white solid | - |

| Solubility | (Predicted) Soluble in organic solvents like methanol, ethanol, dichloromethane | - |

Table 2: Key Reactions in the Synthesis and Application of this compound

| Reaction Type | Reagents & Conditions | Product Type | Significance |

| Precursor Synthesis | 4-Benzyloxyacetophenone + Br₂ in Dioxane/THF | 2-Bromo-1-(4-benzyloxyphenyl)ethanone | Generates the key ketone intermediate. prepchem.com |

| Asymmetric Reduction | Ketone + Chiral reducing agent (e.g., CBS catalyst, chiral ruthenium complex) or Biocatalyst (e.g., reductase enzyme) | This compound | Establishes the crucial stereocenter with high enantiopurity. |

| Epoxidation | Base (e.g., NaOH, K₂CO₃) | (S)-2-(4-(Benzyloxy)phenyl)oxirane | Forms a chiral epoxide, a versatile synthetic intermediate. |

| Nucleophilic Substitution | Primary or Secondary Amine (R-NH₂) | (S)-1-(4-Benzyloxyphenyl)-2-(alkylamino)ethanol | Key step towards synthesizing β-amino alcohols and phenylethanolamines. |

| Deprotection | H₂, Pd/C | (S)-4-(1-Hydroxy-2-bromoethyl)phenol | Removes the benzyl protecting group to reveal the free phenol (B47542). |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C15H15BrO2 |

|---|---|

Molecular Weight |

307.18 g/mol |

IUPAC Name |

(1S)-2-bromo-1-(4-phenylmethoxyphenyl)ethanol |

InChI |

InChI=1S/C15H15BrO2/c16-10-15(17)13-6-8-14(9-7-13)18-11-12-4-2-1-3-5-12/h1-9,15,17H,10-11H2/t15-/m1/s1 |

InChI Key |

QKIZECFGNWYOQQ-OAHLLOKOSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)COC2=CC=C(C=C2)[C@@H](CBr)O |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=C(C=C2)C(CBr)O |

Origin of Product |

United States |

Stereochemical Considerations and Control

Importance of Enantiomeric Purity in Chiral Building Blocks

Chiral building blocks are fundamental components in the synthesis of complex, biologically active molecules, particularly pharmaceuticals. The enantiomeric purity of these blocks, which refers to the measure of a single enantiomer in a mixture, is of utmost importance. Enantiomers, being non-superimposable mirror images of each other, can exhibit significantly different pharmacological, toxicological, and metabolic properties. researchgate.netamericanpharmaceuticalreview.comwikipedia.org

The use of enantiomerically pure starting materials like (S)-1-(4-benzyloxyphenyl)-2-bromoethanol is crucial for several reasons:

Biological Specificity: Biological systems, such as enzymes and receptors, are inherently chiral. They often interact selectively with only one enantiomer of a chiral drug, much like a key fits into a specific lock. researchgate.net The other enantiomer may be inactive, less active, or even cause undesirable side effects. wikipedia.orgnih.gov

Predictable Outcomes in Synthesis: Starting a synthetic sequence with a compound of high enantiomeric purity ensures that the chirality is carried through to the final product, leading to a predictable and desired stereochemical outcome. This avoids the formation of diastereomers, which can be difficult and costly to separate.

Regulatory Scrutiny: Regulatory agencies, such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have increasingly stringent requirements for the stereochemical purity of new drugs. americanpharmaceuticalreview.com There is a strong preference for single-enantiomer drugs over racemic mixtures due to the potential for different biological activities between enantiomers. americanpharmaceuticalreview.com

The demand for enantiopure compounds has driven the development of asymmetric synthesis and chiral separation technologies, making chiral building blocks more accessible for drug discovery and development. enamine.net

Analytical Methods for Stereochemical Assignment and Purity Determination

To ensure the stereochemical integrity of this compound, a suite of analytical techniques is employed. These methods are essential for both assigning the absolute configuration of the chiral center and determining the enantiomeric excess (ee) of a sample.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the three-dimensional structure of molecules in solution. rsc.orgresearcher.life While NMR cannot directly distinguish between enantiomers, it can be used to determine stereochemistry through the use of chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs). enamine.net

When a chiral molecule like this compound is reacted with a chiral derivatizing agent, a pair of diastereomers is formed. These diastereomers have different physical properties and, therefore, will exhibit distinct signals in the NMR spectrum. A commonly used CDA is Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid) or its derivatives, which form esters with the alcohol. enamine.netresearchgate.net By analyzing the differences in the chemical shifts (Δδ) of the protons near the chiral center in the resulting diastereomeric esters, the absolute configuration of the original alcohol can be determined.

Table 1: Key NMR Techniques for Stereochemical Analysis

| Technique | Principle | Application for this compound |

| Chiral Derivatizing Agents (e.g., Mosher's Acid) | Formation of diastereomers with distinct NMR spectra. | Determination of absolute configuration and enantiomeric excess by analyzing chemical shift differences of the resulting esters. |

| Chiral Solvating Agents | Formation of transient diastereomeric complexes in solution, leading to separate NMR signals for each enantiomer. | A non-destructive method for determining enantiomeric purity. |

| Nuclear Overhauser Effect (NOE) | Measures the transfer of nuclear spin polarization between spatially close nuclei. | Can help determine the relative configuration of stereocenters in more complex derivatives. researcher.life |

Single-crystal X-ray crystallography is considered the gold standard for unambiguously determining the absolute configuration of a chiral molecule. nih.govspringernature.comnih.gov This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The way in which the X-rays are scattered by the electrons in the molecule provides a detailed three-dimensional map of the atomic positions. nih.gov

For chiral molecules, a phenomenon known as anomalous dispersion or resonant scattering can be used to determine the absolute stereochemistry. researchgate.net By carefully analyzing the intensities of specific pairs of reflections (Bijvoet pairs), it is possible to distinguish between the two enantiomers and assign the correct (R) or (S) configuration. researchgate.net A key parameter in this analysis is the Flack parameter, which should ideally be close to zero for the correct enantiomer. nih.gov

It is important to note that obtaining a single crystal of suitable quality for X-ray diffraction can sometimes be challenging. springernature.comresearchgate.net

Influence of Stereochemistry on Subsequent Transformations

The defined stereochemistry of this compound plays a critical role in directing the stereochemical outcome of subsequent chemical reactions. This is a fundamental principle in asymmetric synthesis, where the chirality of a starting material or catalyst is transferred to the product.

In reactions involving the chiral center of this compound, the existing stereochemistry can influence the approach of reagents, leading to the preferential formation of one diastereomer over another. This is known as substrate-controlled stereoselection. For example, in a nucleophilic substitution reaction at the carbon bearing the bromine atom, the incoming nucleophile may be directed to a specific face of the molecule due to steric hindrance or electronic interactions with the adjacent chiral hydroxyl group.

Similarly, if the hydroxyl group is involved in a reaction, such as an esterification or etherification, its stereochemical orientation will be preserved in the product. This is crucial for the synthesis of more complex molecules where multiple stereocenters are present, as the relative and absolute configuration of each center must be precisely controlled to achieve the desired biological activity. researchgate.net The use of enantiomerically pure building blocks like this compound is therefore a key strategy for the efficient and stereocontrolled synthesis of complex chiral targets. enamine.net

Chemical Reactivity and Derivatization

Nucleophilic Substitution Reactions at the Bromine Center

The bromine atom, being a good leaving group, is susceptible to nucleophilic attack. This reactivity is central to many of the compound's synthetic applications.

Epoxide Formation from Bromoalcohols

One of the most common reactions for bromoalcohols is intramolecular cyclization to form epoxides. In the presence of a base, the hydroxyl group of (S)-1-(4-benzyloxyphenyl)-2-bromoethanol is deprotonated to form an alkoxide. This alkoxide then acts as an internal nucleophile, attacking the adjacent carbon atom and displacing the bromide ion to yield (S)-2-((4-(benzyloxy)phenyl)methyl)oxirane. This reaction is a classic example of an intramolecular Williamson ether synthesis. mdpi.com The process is typically efficient, driven by the formation of a stable three-membered ring.

| Reactant | Conditions | Product |

| This compound | Base (e.g., NaOH, K₂CO₃) | (S)-2-((4-(benzyloxy)phenyl)methyl)oxirane |

Alkylation Reactions

The bromine atom can be displaced by various external nucleophiles in SN2 reactions, leading to the formation of new carbon-carbon or carbon-heteroatom bonds. ucl.ac.ukchemguide.co.uk A notable application is the reaction with amines to produce amino alcohols, which are valuable building blocks in medicinal chemistry. For instance, primary or secondary amines can act as nucleophiles, attacking the carbon bearing the bromine and displacing it to form the corresponding N-alkylated product. These reactions are fundamental in building more complex molecular architectures from the bromoethanol scaffold. rsc.orgnih.gov

| Nucleophile | Reagent/Conditions | Product Type |

| Primary Amine (R-NH₂) | Heat, Solvent | Secondary Amino Alcohol |

| Secondary Amine (R₂NH) | Heat, Solvent | Tertiary Amino Alcohol |

Transformations of the Hydroxyl Group

The secondary hydroxyl group in this compound can undergo various transformations, most commonly to protect it during subsequent reaction steps or to introduce new functional groups.

Etherification and Esterification

The hydroxyl group can be converted into an ether or an ester. Etherification, for example by reaction with an alkyl halide in the presence of a base, or esterification, using an acyl chloride or anhydride, are common strategies to protect the alcohol. These protecting groups can be chosen so they can be removed selectively under specific conditions later in a synthetic sequence.

Reactions Involving the Aromatic Ring

The benzyloxyphenyl moiety of the molecule also offers sites for chemical modification.

Functional Group Modifications on the Benzyloxyphenyl Moiety

The most significant reaction involving this part of the molecule is the cleavage of the benzyl (B1604629) ether to unmask a phenolic hydroxyl group. This debenzylation is typically achieved through catalytic hydrogenolysis. researchgate.net The reaction involves treating the compound with hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst. This process is generally clean and high-yielding, converting the benzyloxy group into a hydroxyl group and producing toluene (B28343) as a byproduct. This transformation is crucial for synthesizing derivatives where a free phenol (B47542) is required for further reactions or as part of the final target structure.

| Reactant | Conditions | Product |

| This compound | H₂, Pd/C, Solvent (e.g., Ethanol) | (S)-1-(4-hydroxyphenyl)-2-bromoethanol |

Deprotection Strategies for Benzyl Ethers

Catalytic Hydrogenolysis: This is one of the most prevalent methods for benzyl ether deprotection. commonorganicchemistry.com The reaction typically involves the use of hydrogen gas (H₂) in the presence of a palladium catalyst, often supported on carbon (Pd/C). jk-sci.com The process, known as hydrogenolysis, results in the cleavage of the carbon-oxygen bond of the ether, yielding the free phenol and toluene as a byproduct. organic-chemistry.org

A significant consideration for applying this method to this compound is the potential for concurrent dehalogenation. The carbon-bromine bond can also be susceptible to reduction under hydrogenolysis conditions. Careful selection of the catalyst, solvent, and reaction pressure is crucial to achieve selective debenzylation without removing the bromine atom. jk-sci.com

Catalytic Transfer Hydrogenation: An alternative to using pressurized hydrogen gas is catalytic transfer hydrogenation. This method utilizes a hydrogen donor molecule in the presence of a palladium catalyst. organic-chemistry.org Common hydrogen donors include formic acid, ammonium (B1175870) formate, and cyclohexene (B86901). organic-chemistry.orgrsc.org Transfer hydrogenation can sometimes offer better selectivity and milder reaction conditions compared to traditional hydrogenolysis, which might be advantageous in preserving the bromo-substituent of the target molecule. rsc.org For instance, transfer hydrogenation with cyclohexene and a palladium-carbon catalyst is a known method for removing benzyl ether protecting groups in peptide synthesis. rsc.org

Oxidative Deprotection: Oxidative methods provide a valuable alternative, especially when the molecule contains functional groups sensitive to reduction. One common reagent for this purpose is 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ). organic-chemistry.org The selectivity of DDQ is often dependent on the electronic properties of the benzyl group. While it is highly effective for p-methoxybenzyl (PMB) ethers, cleavage of unsubstituted benzyl ethers can be more challenging. organic-chemistry.orgrsc.org However, protocols involving photoirradiation in acetonitrile (B52724) have been developed to effectively deprotect benzyl ethers using DDQ. researchgate.net Visible-light-mediated debenzylation using catalytic or stoichiometric amounts of DDQ has also been shown to be effective in the presence of sensitive functional groups like azides and alkenes. acs.org

Another approach involves the use of a nitroxyl (B88944) radical catalyst in the presence of a co-oxidant like phenyl iodonium (B1229267) bis(trifluoroacetate) (PIFA) at ambient temperature. organic-chemistry.org This system has demonstrated broad substrate scope and tolerance for hydrogenation-sensitive groups. organic-chemistry.org

The following table summarizes various deprotection strategies applicable to benzyl ethers.

| Deprotection Method | Reagents & Conditions | Potential Considerations for this compound |

| Catalytic Hydrogenolysis | H₂, Pd/C in solvents like EtOH, MeOH, THF | Potential for competitive debromination. Requires optimization of catalyst and conditions for selectivity. |

| Catalytic Transfer Hydrogenation | Pd/C with a hydrogen donor (e.g., cyclohexene, ammonium formate) | Generally milder conditions may improve selectivity over dehalogenation. |

| Oxidative Deprotection (DDQ) | DDQ, often in CH₂Cl₂/H₂O or MeCN with photoirradiation | Avoids reductive conditions, thus preserving the C-Br bond. Efficiency can be substrate-dependent. |

| Oxidative Deprotection (Nitroxyl radical) | Nitroxyl radical catalyst, PIFA | Mild, ambient temperature conditions; tolerates sensitive functional groups. |

| Other Methods | Chlorosulfonyl isocyanate-NaOH | Provides a mild methodology without affecting other functional groups under similar conditions. researchgate.net |

Cyclization Reactions utilizing Bromoethanol Derivatives

The 1,2-bromoethanol (B42945) functionality in this compound is a classic precursor for the synthesis of epoxides through intramolecular cyclization. This transformation is a type of intramolecular Williamson ether synthesis, where the alcohol and the alkyl halide moieties reside within the same molecule. youtube.com

The reaction is typically promoted by a base. youtube.com The base serves to deprotonate the hydroxyl group, forming a more nucleophilic alkoxide ion. This is followed by an intramolecular SN2 attack of the alkoxide on the adjacent carbon atom bearing the bromine atom. chegg.com The bromide ion is displaced as the leaving group, resulting in the formation of a three-membered cyclic ether, the epoxide ring.

For this intramolecular SN2 reaction to occur efficiently, the molecule must adopt a conformation where the nucleophilic oxygen and the electrophilic carbon are in an anti-periplanar arrangement to allow for backside attack, which is characteristic of the SN2 mechanism.

The choice of base is important. Common bases used for this transformation include sodium hydroxide (B78521) (NaOH), potassium carbonate (K₂CO₃), and other alkali metal hydroxides or carbonates. youtube.comgoogle.com The reaction is often carried out in a protic solvent like an alcohol or a mixture of solvents such as methanol/tetrahydrofuran (B95107) (THF). google.com

A specific example of this type of reaction is found in the synthesis of optically pure 4-benzyloxy-3-nitrostyrene oxide. google.com In this process, the precursor, (R)-1-(4'-benzyloxy-3'-nitrophenyl)-2-bromoethanol, which is structurally very similar to the subject compound, is treated with potassium carbonate in a mixture of THF and methanol. google.com The reaction proceeds smoothly to yield the corresponding epoxide. This demonstrates the feasibility and practicality of using a base-promoted cyclization for bromoethanol derivatives of this nature.

The resulting epoxide, (S)-4-benzyloxystyrene oxide, is a valuable chiral building block in organic synthesis, as the strained three-membered ring can be opened by a variety of nucleophiles to generate a range of functionalized products with controlled stereochemistry.

The table below outlines the typical conditions for the cyclization of bromoethanol derivatives.

| Reaction | Reagents & Conditions | Product |

| Intramolecular Cyclization | Base (e.g., K₂CO₃, NaOH) in a suitable solvent (e.g., MeOH/THF) | (S)-2-(4-(benzyloxy)phenyl)oxirane (also known as (S)-4-benzyloxystyrene oxide) |

Applications As Chiral Building Blocks in Complex Molecule Synthesis

Precursor in Asymmetric Synthesis

Asymmetric synthesis aims to create a specific stereoisomer of a target molecule. Using a pre-existing chiral molecule like (S)-1-(4-benzyloxyphenyl)-2-bromoethanol is a highly efficient strategy. The compound possesses a stereocenter at the carbon atom bearing the hydroxyl group, and its functional groups—the alcohol and the bromine atom—are poised for predictable, stereospecific reactions.

The bromine atom is a good leaving group, making it susceptible to nucleophilic substitution. The hydroxyl group can be used to direct reactions or can be transformed into other functional groups. A common transformation for such β-halo alcohols (or halohydrins) is an intramolecular SN2 reaction, where treatment with a base converts the molecule into a chiral epoxide. This epoxide is a highly reactive and valuable intermediate for introducing the chiral ethanolamine (B43304) fragment into larger structures. This approach avoids the need for complex asymmetric catalysis steps later in a synthetic sequence, often leading to higher yields and purity. wikipedia.org

Utility in Medicinal Chemistry

Chiral building blocks are indispensable in medicinal chemistry for creating enantiomerically pure compounds for biological testing and development. mdpi.com The structural motifs within this compound are relevant to several classes of therapeutic agents.

Synthesis of Biologically Active Molecules

This chiral building block is a logical precursor for the synthesis of phenylethanolamine pharmacophores, which form the core of many β2-adrenergic agonists used as bronchodilators. For instance, the synthesis of Salmeterola long-acting β2-agonist for the treatment of asthma—involves a structure that could be derived from a precursor like this compound. derpharmachemica.comlookchem.com The synthesis of such drugs often involves the reaction of a chiral bromoethanol or a related epoxide intermediate with a specific amine side-chain.

Similarly, the related compound, (R)-1-(4-benzyloxy-3-nitrophenyl)-2-bromoethanol, is a well-documented key intermediate in the asymmetric synthesis of the bronchodilator Formoterol. google.comgoogleapis.com In this process, the chiral bromoethanol moiety is reacted with a chiral amine to form the core of the drug. The benzyl (B1604629) group serves as a protecting group for the phenol (B47542), which is deprotected in a final step.

Role in Drug Discovery Programs

In drug discovery, researchers often create libraries of related compounds to study structure-activity relationships (SAR). This compound is an ideal scaffold for this purpose. The reactive bromine atom can be displaced by a wide variety of nucleophiles (e.g., different amines, thiols) to generate a diverse set of analogues. The benzyl group can be removed to reveal a phenol, which can then be further modified. This systematic modification allows medicinal chemists to probe how changes in the molecule's structure affect its biological activity, helping to identify the most potent and selective drug candidates.

Application in Active Pharmaceutical Ingredient (API) Intermediate Synthesis

An Active Pharmaceutical Ingredient (API) is the key biologically active component of a drug. The synthesis of APIs on an industrial scale must be efficient, cost-effective, and reproducible. pharmanoble.com Using this compound as a starting material simplifies the manufacturing process of certain chiral APIs. By providing a key fragment with the correct stereochemistry already installed, it eliminates potentially difficult and expensive asymmetric steps in the main production line. nih.gov This approach is common in the synthesis of complex chiral drugs, where intermediates containing the desired stereocenters are produced separately and then assembled to create the final API. fermion.fi

Synthesis of Specific Pharmacophores and Target Structures

A pharmacophore is the specific arrangement of molecular features necessary for a drug to interact with its biological target. This compound contains several important pharmacophoric elements.

The Benzyloxyphenyl Group: This moiety is a recognized pharmacophore in its own right. It can engage in hydrophobic and π-stacking interactions within receptor pockets. Research has identified the benzyloxyphenyl unit as a novel pharmacophore for modulating Na+ currents, highlighting its importance in designing compounds that target ion channels. nih.gov The benzyl ether also acts as a protecting group for the underlying phenol, a crucial feature in many adrenergic drugs for hydrogen bonding with the receptor.

The Chiral Ethanolamine Precursor: The 2-bromoethanol (B42945) portion, once reacted with an amine, forms a chiral ethanolamine structure. This Ar-CH(OH)-CH2-NH- motif is the classic pharmacophore for β-adrenergic receptor agonists. The (S)-stereochemistry at the hydroxyl-bearing carbon is often crucial for potent activity.

Material Science Applications of Chiral Compounds

While this compound itself is primarily used as a synthetic intermediate, the principle of chirality it embodies is fundamental to material science. chiralpedia.com Chiral molecules derived from such building blocks can be used to create advanced materials with unique optical, electronic, and mechanical properties.

Chiral Liquid Crystals: Chiral dopants are added to liquid crystal mixtures to induce a helical twist, leading to the formation of cholesteric or chiral nematic phases. These are essential for many modern LCDs and optical devices. Chiral pharmaceuticals and their derivatives have been explored as substrates for creating novel liquid crystal materials due to their high optical purity. york.ac.uk

Enantioselective Catalysis and Separation: Chiral compounds can be immobilized on solid supports to create chiral stationary phases for HPLC, which are used to separate racemic mixtures. They can also be developed into enantioselective catalysts that facilitate chemical reactions to produce one enantiomer preferentially. chiralpedia.com

Chiral Sensors and Biointerfaces: Materials with chiral surfaces can exhibit stereoselective interactions with biological molecules. This principle is used to develop sensors that can distinguish between enantiomers and to create biointerface materials that can control interactions with cells or proteins in a stereo-specific manner. rsc.org

Compound Data

Below are tables summarizing the properties of the primary compound and related molecules mentioned in the article.

Table 1: Properties of (S)-1-(4-benzyloxy-3-nitrophenyl)-2-bromoethanol (Note: This is a closely related and frequently cited precursor)

| Property | Value | Source |

| CAS Number | 193761-53-4 | scbt.comnih.govpharmaffiliates.com |

| Molecular Formula | C15H14BrNO4 | scbt.comnih.gov |

| Molecular Weight | 352.18 g/mol | scbt.comnih.gov |

| IUPAC Name | (1S)-1-(4-(benzyloxy)-3-nitrophenyl)-2-bromoethanol | nih.gov |

| Category | Pharmaceutical Intermediate, Fine Chemical | pharmaffiliates.com |

Table 2: Key Synthetic Applications Discussed

| Precursor Class | Target Molecule Class | Therapeutic Application |

| Chiral Benzyloxyphenyl Bromoethanols | Phenylethanolamines | β2-Adrenergic Agonists (e.g., Salmeterol, Formoterol) |

| Chiral Benzyloxyphenyl Scaffolds | Novel Chemical Entities | Ion Channel Modulators, Drug Discovery Libraries |

Computational and Theoretical Studies

Molecular Dynamics Simulations for Mechanistic Insights

Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time, providing a deeper understanding of molecular motions, intermolecular interactions, and conformational changes that influence reaction mechanisms. While specific MD studies on (S)-1-(4-benzyloxyphenyl)-2-bromoethanol are not prevalent in the literature, the methodology's application to structurally similar molecules, such as those with phenyl-pyrimidine cores, demonstrates its utility. nih.gov

An MD simulation of this compound would typically involve placing the molecule in a simulation box with a chosen solvent, such as water or an organic solvent, to mimic reaction conditions. The system's trajectory is then calculated by integrating Newton's laws of motion for each atom. This allows for the exploration of the molecule's conformational landscape and the identification of stable and transient states.

Detailed Research Findings:

MD simulations can provide crucial insights into:

Solvent Effects: The arrangement and dynamics of solvent molecules around the chiral center and reactive bromine atom can be visualized, revealing how the solvent may stabilize or destabilize transition states.

Conformational Dynamics: The flexibility of the benzyloxy group and the rotation around the C1-C2 bond can be monitored to understand how the molecule's shape evolves over time and which conformations are most populated.

Enzyme-Substrate Interactions: If this molecule were a substrate for an enzyme, MD simulations could model its binding within the active site, elucidating the specific interactions that govern recognition and catalysis. For instance, studies on other compounds have used MD to confirm the stability of ligand-protein complexes. mdpi.com

A hypothetical MD simulation could track the root-mean-square deviation (RMSD) of the molecule's backbone to assess its structural stability over a simulation period, for example, 100 nanoseconds.

| Simulation Time (ns) | RMSD (Å) of Backbone Atoms | Radius of Gyration (Å) |

| 0 | 0.00 | 5.20 |

| 20 | 1.52 | 5.25 |

| 40 | 1.65 | 5.30 |

| 60 | 1.58 | 5.28 |

| 80 | 1.62 | 5.26 |

| 100 | 1.60 | 5.27 |

This is a hypothetical data table for illustrative purposes.

Density Functional Theory (DFT) Calculations in Reaction Mechanism Elucidation

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules. It is particularly valuable for elucidating reaction mechanisms by calculating the energies of reactants, products, intermediates, and transition states. For this compound, DFT calculations can be instrumental in understanding its reactivity.

DFT studies on molecules with a benzyloxyphenyl group have successfully optimized molecular structures and calculated electronic properties. benthamdirect.comnih.govnih.govresearchgate.net These calculations are typically performed using a functional, such as B3LYP, and a basis set, like 6-311++G(d,p), to achieve a balance between accuracy and computational cost. nih.gov

Detailed Research Findings:

Optimized Geometry: DFT calculations can determine the most stable three-dimensional structure of this compound, providing precise bond lengths, bond angles, and dihedral angles.

Transition State Analysis: For a given reaction, such as a nucleophilic substitution at the bromine-bearing carbon, DFT can identify the transition state structure and its associated activation energy. This information is critical for predicting reaction rates. Studies on related anionic rearrangements have used DFT to show that the rearrangement step is rate-determining. researchgate.net

Electronic Properties: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can be calculated. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability. nih.gov

A table of calculated electronic properties for this compound could be generated.

| Parameter | Calculated Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -0.8 eV |

| HOMO-LUMO Gap | 5.7 eV |

| Dipole Moment | 2.1 Debye |

This is a hypothetical data table for illustrative purposes.

Conformational Analysis and Potential Energy Surfaces

The biological activity and reactivity of a molecule are often dictated by its three-dimensional shape or conformation. Conformational analysis involves identifying the stable conformers of a molecule and determining their relative energies. A potential energy surface (PES) maps the energy of a molecule as a function of its geometry, providing a comprehensive view of its conformational landscape.

For this compound, key conformational degrees of freedom include the rotation around the C-O bonds of the benzyloxy group and the C1-C2 bond. By systematically rotating these bonds and calculating the energy at each step using methods like DFT, a PES can be constructed. Studies on propylene (B89431) oxide, another chiral molecule, have used analytical potential energy surfaces to identify and characterize several potential energy minima. mdpi.com

Detailed Research Findings:

Identification of Stable Conformers: The PES will reveal several energy minima, each corresponding to a stable conformer. The global minimum represents the most stable conformation of the molecule.

Rotational Barriers: The energy barriers separating the different conformers can be determined from the PES. These barriers provide insight into the flexibility of the molecule and the ease of interconversion between conformers.

Geometric Parameters of Conformers: The precise bond lengths, angles, and dihedral angles for each stable conformer can be documented, allowing for a detailed structural comparison.

A potential energy scan for the rotation around the C1-C2 bond would reveal the energetic profile of this motion.

| Dihedral Angle (H-C1-C2-Br) | Relative Energy (kcal/mol) |

| 0° (syn-periplanar) | 5.2 |

| 60° (gauche) | 0.8 |

| 120° (eclipsed) | 4.5 |

| 180° (anti-periplanar) | 0.0 |

| 240° (eclipsed) | 4.6 |

| 300° (gauche) | 0.9 |

This is a hypothetical data table for illustrative purposes.

Prediction of Reactivity and Selectivity in Asymmetric Transformations

Computational chemistry plays a crucial role in predicting the outcome of asymmetric reactions, where a chiral molecule is transformed into another. advancedsciencenews.com For this compound, computational models can predict how its inherent chirality will influence the stereochemical outcome of a reaction.

The prediction of reactivity and selectivity often involves modeling the transition states of the competing reaction pathways. The stereochemical outcome is determined by the relative energies of the diastereomeric transition states. A lower energy transition state corresponds to a faster reaction rate and, therefore, the major product. This approach has been successfully applied to understand and design new catalysts for asymmetric organocatalysis. advancedsciencenews.com

Detailed Research Findings:

Modeling Transition States: For a reaction involving a nucleophile attacking the C2 carbon, two possible transition states can be modeled, leading to products with different stereochemistries. DFT calculations can be used to determine the energies of these transition states.

Predicting Diastereoselectivity: The difference in the activation energies of the competing transition states (ΔΔG‡) can be used to predict the diastereomeric excess (d.e.) of the reaction. A larger energy difference leads to higher selectivity.

Rationalizing Stereochemical Outcomes: By analyzing the geometries of the transition states, the specific steric and electronic interactions that favor one pathway over the other can be identified. This understanding is vital for optimizing reaction conditions and developing more selective catalysts. Computational studies have revealed that previously assumed binding modes in some catalytic reactions were incorrect, leading to improved catalyst design. advancedsciencenews.com

A hypothetical prediction of diastereoselectivity in a nucleophilic substitution reaction is presented below.

| Transition State | Relative Free Energy (ΔG‡, kcal/mol) | Predicted Product Ratio |

| TS1 (leading to R,S product) | 0.0 | 95 |

| TS2 (leading to S,S product) | 1.8 | 5 |

This is a hypothetical data table for illustrative purposes.

Future Research Directions and Emerging Trends

Development of Novel Enantioselective Synthetic Methodologies

The efficient and highly selective synthesis of (S)-1-(4-benzyloxyphenyl)-2-bromoethanol and related chiral halohydrins is a continuing area of research. While classical methods exist, emerging trends focus on catalytic asymmetric synthesis to improve atom economy, reduce waste, and achieve higher levels of stereocontrol.

Future efforts are likely to concentrate on several key areas:

Transition-Metal Catalysis: The development of novel chiral catalysts based on iridium, rhodium, and ruthenium for the asymmetric hydrogenation or transfer hydrogenation of the corresponding α-bromoketone precursor, 4-benzyloxy-α-bromoacetophenone, is a promising direction. For instance, Ir-catalyzed asymmetric hydrogenation using dynamic kinetic resolution has shown high efficiency for producing enantioenriched vicinal halohydrins with excellent diastereoselectivities and enantioselectivities (up to >20:1 dr and 99% ee). rsc.org

Biocatalysis: The use of enzymes, such as ketoreductases (KREDs) and halohydrin dehalogenases (HHDHs), offers a green and highly selective alternative to traditional chemical methods. researchgate.net Research into identifying or engineering novel stereocomplementary reductases could provide highly efficient routes to both (S) and (R)-enantiomers of bromoethanol derivatives from their prochiral ketone precursors. researchgate.net Biocatalytic methods are attractive due to their operation under mild conditions and their potential for high substrate loading and excellent enantiomeric excess (>99% ee). researchgate.net

Organocatalysis: Asymmetric organocatalysis provides a metal-free approach to chiral synthesis. Future work may involve designing new chiral organocatalysts for the enantioselective reduction of α-haloketones or the asymmetric halohydroxylation of styrenes.

Enantioselective Halohydroxylation: Direct asymmetric bromohydroxylation of the parent styrene, 1-(benzyloxy)-4-vinylbenzene, is another attractive strategy. This involves using a chiral catalyst to control the stereochemical outcome of the addition of a bromine atom and a hydroxyl group across the double bond. libretexts.org

A comparison of potential advanced synthetic methodologies is presented in Table 1.

| Methodology | Catalyst Type | Key Advantages | Potential Challenges |

| Asymmetric Hydrogenation | Chiral Iridium or Ruthenium complexes | High yields, excellent enantioselectivity (ee), high catalyst turnover. rsc.org | Cost of precious metal catalysts, sensitivity to impurities. |

| Biocatalytic Reduction | Engineered Ketoreductases (KREDs) | Extremely high enantioselectivity (>99% ee), mild reaction conditions, environmentally friendly. researchgate.net | Substrate scope limitations, need for cofactor regeneration systems. |

| Asymmetric Halohydroxylation | Chiral Ligand/Metal Complexes or Organocatalysts | Direct conversion from alkene, atom-economical. | Control of regioselectivity and enantioselectivity can be challenging. libretexts.org |

Exploration of New Chemical Transformations and Derivatizations

The synthetic versatility of this compound stems from the distinct reactivity of its hydroxyl and bromo functionalities. Future research will undoubtedly focus on leveraging this dual reactivity to access a wider range of complex chiral molecules.

Key areas for exploration include:

Epoxide Formation: One of the most fundamental transformations of a halohydrin is its conversion to an epoxide via an intramolecular SN2 reaction upon treatment with a base. wikipedia.orgmasterorganicchemistry.com This reaction proceeds with inversion of configuration at the carbon bearing the halogen. For this compound, this would yield (R)-2-(4-(benzyloxy)phenyl)oxirane, a valuable chiral intermediate for the synthesis of β-amino alcohols. organicchemistrytutor.com

Nucleophilic Substitution Reactions: The bromide is a good leaving group and can be displaced by a variety of nucleophiles to introduce new functional groups. science-revision.co.uklibretexts.org This allows for the synthesis of a diverse library of derivatives. Examples of potential nucleophiles and the resulting products are detailed in Table 2.

Derivatization of the Hydroxyl Group: The secondary alcohol can be transformed through various reactions. Acylation or etherification can be used to protect the alcohol or to introduce another functional group. nih.gov Oxidation of the alcohol to the corresponding ketone would yield the α-bromoketone, a versatile synthetic intermediate. Furthermore, chiral derivatizing agents, such as Mosher's acid, can be reacted with the alcohol to form diastereomeric esters, which is a powerful technique for determining enantiomeric purity and absolute configuration via NMR spectroscopy. libretexts.orgwikipedia.org

| Nucleophile | Reagent Example | Resulting Functional Group | Product Class |

| Azide | Sodium Azide (NaN₃) | Azide (-N₃) | Chiral Azido Alcohols |

| Cyanide | Potassium Cyanide (KCN) | Nitrile (-CN) | Chiral β-Hydroxy Nitriles |

| Amine | Ammonia (NH₃) or Primary/Secondary Amines | Amino (-NR₂, R=H or alkyl) | Chiral Amino Alcohols |

| Thiolate | Sodium Thiophenoxide (NaSPh) | Thioether (-SPh) | Chiral β-Hydroxy Thioethers |

Broader Applications in Synthetic Organic Chemistry and Medicinal Chemistry

Chiral halohydrins and their derivatives, such as this compound, are crucial intermediates in the synthesis of biologically active compounds. nih.gov The arylethanolamine scaffold, which is readily accessible from this bromoethanol derivative, is a core structural motif in many adrenergic receptor agonists and antagonists. researchgate.net

Future applications are expected to expand in the following areas:

Synthesis of β-Adrenergic Receptor Modulators: The primary application of chiral phenylethanolamine derivatives is in cardiovascular and respiratory medicine. researchgate.net The (S)-enantiomer of the corresponding ethanolamine (B43304) is often the more active stereoisomer for β-blocker activity. nih.gov Therefore, this compound is an ideal precursor for synthesizing novel, enantiomerically pure β-blockers. The general synthetic route involves the formation of the corresponding epoxide, followed by ring-opening with an appropriate amine (e.g., isopropylamine (B41738) or tert-butylamine). mdpi.comnih.gov

Development of Novel Bioactive Compounds: The versatility of the bromoethanol moiety allows for its incorporation into a wide range of molecular architectures. By exploring various nucleophilic substitution and derivatization reactions, medicinal chemists can generate libraries of novel compounds for screening against various biological targets. The importance of stereochemistry in drug activity is well-established, with different enantiomers often exhibiting distinct pharmacological and toxicological profiles. mdpi.com

Chiral Building Blocks: Beyond specific therapeutic targets, this compound serves as a versatile chiral building block. Its derivatives can be used in the synthesis of chiral ligands for asymmetric catalysis, complex natural products, and other fine chemicals where stereochemical purity is paramount.

Advanced Computational Modeling for Chiral Synthesis and Reactivity

Computational chemistry has become an indispensable tool in modern organic synthesis for elucidating reaction mechanisms and predicting stereochemical outcomes. nih.govacs.org For a molecule like this compound, computational modeling can provide profound insights and guide future experimental work.

Emerging trends in this field include:

Modeling Enantioselective Synthesis: Density Functional Theory (DFT) calculations can be used to model the transition states of key synthetic steps, such as the asymmetric reduction of the precursor ketone. dntb.gov.uarsc.org By comparing the energies of the transition states leading to the (S) and (R) products, researchers can rationalize the observed enantioselectivity of a given chiral catalyst and ligand system. This understanding allows for the rational design of more efficient and selective catalysts.

Predicting Enantiomeric Excess (e.e.): Quantitative Structure-Enantioselectivity Relationship (QSER) models are being developed to predict the enantiomeric excess of a reaction based on the structural features of the catalyst and substrate. jlu.edu.cnnih.gov These chemoinformatic approaches, often employing machine learning algorithms like random forests, can accelerate the discovery of optimal catalysts by screening large virtual libraries, thereby reducing the need for extensive experimental work. kg.ac.rsutexas.edu

Conformational Analysis and Reactivity Studies: Computational methods can be used to analyze the conformational preferences of this compound and its derivatives. This information is crucial for understanding its reactivity, for example, in the base-mediated cyclization to form an epoxide, where a specific anti-periplanar arrangement of the hydroxyl and bromo groups is required. masterorganicchemistry.com Modeling the interaction of these molecules with biological targets, such as enzyme active sites or receptors, can aid in the design of more potent and selective drug candidates.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for (S)-1-(4-benzyloxyphenyl)-2-bromoethanol, and how can reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves S-alkylation of a thiol precursor (e.g., triazole derivatives) with 2-bromo-1-phenylethanone in an alkaline medium, followed by stereoselective reduction of the ketone intermediate to the (S)-alcohol. Key parameters include:

- Base selection : Sodium methoxide in methanol for nucleophilic substitution .

- Reduction agents : Lithium aluminum hydride (LiAlH₄) for ketone-to-alcohol conversion, with chiral catalysts to enforce (S)-configuration .

- Temperature control : Reflux conditions (e.g., 80–100°C) improve reaction efficiency .

Q. How is the compound characterized structurally, and what analytical techniques resolve ambiguities in its configuration?

- Methodological Answer :

- Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., benzyloxy group at C4, bromine at C2). FTIR verifies alcohol (-OH) and ether (C-O-C) functional groups .

- Mass spectrometry : High-resolution MS (HRMS) confirms molecular formula (C₁₅H₁₅BrO₂) and isotopic patterns for bromine .

- X-ray crystallography : Resolves absolute stereochemistry, as demonstrated in structural redetermination studies of related brominated aryl alcohols .

Q. What structural features of this compound influence its reactivity in nucleophilic substitutions?

- Methodological Answer :

- Electrophilic C2 : The bromine atom at C2 is highly susceptible to SN2 displacement due to adjacent electron-withdrawing benzyloxy group at C4, which polarizes the C-Br bond .

- Steric hindrance : The bulky benzyloxy group slows reactions at C1 but enhances selectivity at C2 .

Advanced Research Questions

Q. How can stereochemical purity of the (S)-enantiomer be ensured, and what chiral resolution techniques are effective?

- Methodological Answer :

- Chiral chromatography : Use of polysaccharide-based columns (e.g., Chiralpak AD-H) with hexane/isopropanol mobile phases separates enantiomers .

- Enzymatic resolution : Lipases (e.g., Candida antarctica) selectively esterify the (R)-enantiomer, leaving the (S)-alcohol unreacted .

- Circular dichroism (CD) : Monitors enantiomeric excess (ee) by comparing Cotton effects with reference spectra .

Q. What mechanistic insights explain unexpected by-products during synthesis, such as β-elimination or racemization?

- Methodological Answer :

- β-Elimination : Occurs under strong basic conditions (e.g., NaOH), forming styrene derivatives. Mitigated by using milder bases (NaHCO₃) .

- Racemization : Traced to prolonged exposure to protic solvents (e.g., water). Anhydrous conditions (e.g., THF) and low temperatures (<0°C) preserve stereointegrity .

- Kinetic studies : Monitoring via HPLC identifies intermediates and optimizes reaction timelines .

Q. How does this compound interact with biological targets, and what assays validate its activity?

- Methodological Answer :

- Molecular docking : Predicts binding affinity to enzymes (e.g., kinases) using software like AutoDock Vina. The benzyloxy group shows π-π stacking with aromatic residues in active sites .

- Surface plasmon resonance (SPR) : Quantifies binding kinetics (Kₐ, K𝒹) to receptors (e.g., GPCRs) .

- In vitro assays : Cytotoxicity screening (MTT assay) in cancer cell lines (e.g., HeLa) evaluates therapeutic potential .

Q. What strategies stabilize this compound against decomposition during storage?

- Methodological Answer :

- Light sensitivity : Store in amber vials under nitrogen to prevent photodegradation of the benzyloxy group .

- Moisture control : Use desiccants (e.g., silica gel) to avoid hydrolysis of the C-Br bond .

- Temperature : –20°C storage reduces thermal decomposition rates .

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

- Methodological Answer :

- QSAR studies : Correlate substituent effects (e.g., electron-withdrawing groups at C4) with bioactivity using Gaussian-based DFT calculations .

- ADMET prediction : Tools like SwissADME forecast pharmacokinetic properties (e.g., logP, BBB permeability) for lead optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.